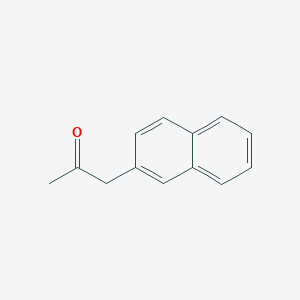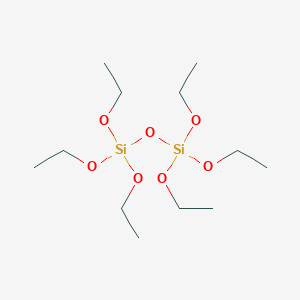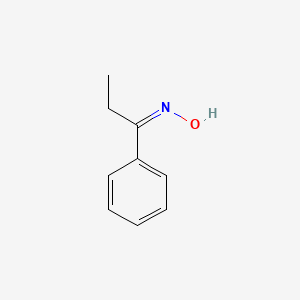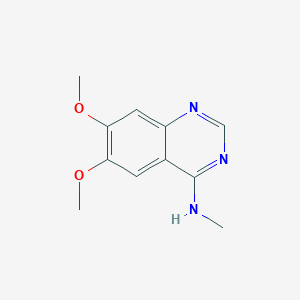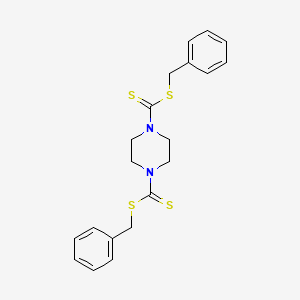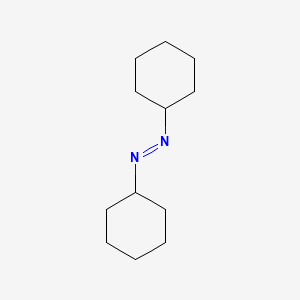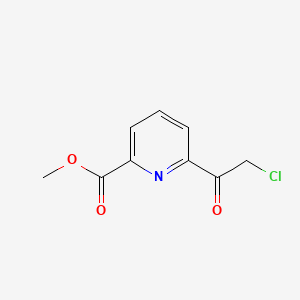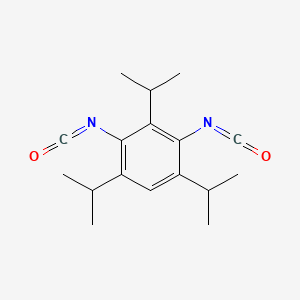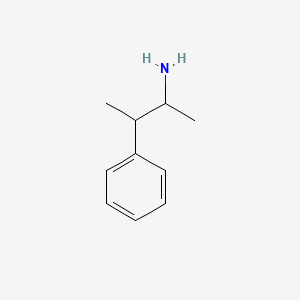
3-Phenylbutan-2-amine
概要
説明
3-Phenylbutan-2-amine is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.24 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 3-Phenylbutan-2-amine can be achieved through biocatalytic reductive amination of carbonyl compounds . Another method involves the use of transaminases for the production of chiral amines .Molecular Structure Analysis
The molecular structure of 3-Phenylbutan-2-amine consists of a phenyl group substituted at the fourth carbon by a butan-1-amine .Chemical Reactions Analysis
3-Phenylbutan-2-amine, like other amines, can undergo a variety of chemical reactions. These include alkylation and acylation . It can also react with ketones and aldehydes to form imines .Physical And Chemical Properties Analysis
3-Phenylbutan-2-amine is a liquid at room temperature . It has a molecular weight of 149.24 . The compound has a predicted density of 0.932±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .科学的研究の応用
Biocatalysis
3-Phenylbutan-2-amine has been used in ω-Transaminase-Mediated Biocatalysis for the enantioselective synthesis of chiral amines . This process is crucial in the production of chiral amines, which are important components of many pharmaceuticals and industrially important fine chemicals .
Neurotransmitter Research
This compound has potential applications in studying neurotransmitters in the brain, including dopamine and norepinephrine. It can serve as a research tool for understanding the functioning and regulation of these neurotransmitters.
Drug Development
3-Phenylbutan-2-amine’s structure has been studied for its potential therapeutic uses and for the development of new drugs. Its structural similarity to amphetamine, a psychoactive drug, makes it a subject of interest in the field of drug development.
Chemical Synthesis
The compound can be synthesized from various precursors using different methods. One common method involves the condensation of benzaldehyde with nitroethane to produce nitrostyrene, which is then reduced to give 3-Phenyl-2-nitropropene.
Material Science
In the field of material science, 3-Phenylbutan-2-amine can be used in the synthesis of new materials . Its unique chemical properties make it a valuable component in the development of novel materials.
Environmental Science
Due to its potential environmental impact, the compound is also studied in the field of environmental science . Understanding its behavior and effects in the environment can help in developing strategies for its safe use and disposal.
Safety and Hazards
将来の方向性
The future directions for 3-Phenylbutan-2-amine research could involve its potential applications in drug discovery and analytical chemistry. Additionally, recent advances in synthetic applications of ω-transaminases for the production of chiral amines could provide an efficient alternative to conventional catalysis for the synthesis of enantiomerically pure amines .
作用機序
Target of Action
3-Phenylbutan-2-amine primarily targets the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including the assembly and maturation of new virions .
Mode of Action
It is known to interact with its target, the gag-pol polyprotein . The specific nature of this interaction and the resulting changes in the protein’s function are areas of ongoing research.
Biochemical Pathways
Given its interaction with the gag-pol polyprotein, it is likely that it impacts the viral replication process
Result of Action
Given its interaction with the Gag-Pol polyprotein, it may potentially inhibit the assembly and maturation of new virions, thereby affecting viral replication
特性
IUPAC Name |
3-phenylbutan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(9(2)11)10-6-4-3-5-7-10/h3-9H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRHEVJTTWAYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944501 | |
| Record name | 3-Phenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylbutan-2-amine | |
CAS RN |
21906-17-2 | |
| Record name | α,β-Dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21906-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, alpha,beta-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021906172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





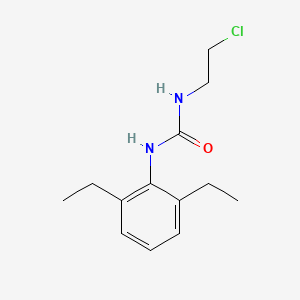
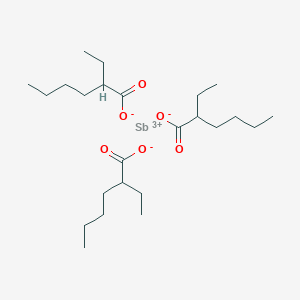
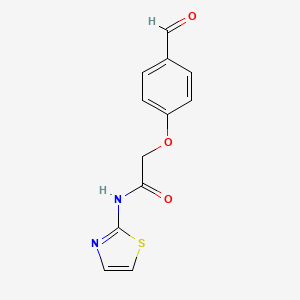
![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate](/img/structure/B3049688.png)
